4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,5-dimethylpyrrole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group at the 4-position of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Methylaminoquinolines: Compounds with methylamino groups attached to a quinoline ring.
4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: An oxidized form of the target compound
Uniqueness
Its combination of an aldehyde group and a dimethylaminomethyl group makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7-9(5-12(3)4)8(2)11-10(7)6-13/h6,11H,5H2,1-4H3 |
InChI Key |
LRILVHVKOISSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CN(C)C)C)C=O |
Origin of Product |
United States |
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